
(4-Chlorobenzyl)hydrazine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobenzyl)hydrazine acetate is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl)hydrazine acetate typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting (4-Chlorobenzyl)hydrazine is then reacted with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorobenzyl)hydrazine acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium azide or other nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while substitution reactions can produce various substituted benzyl derivatives.
Applications De Recherche Scientifique
(4-Chlorobenzyl)hydrazine acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Chlorobenzyl)hydrazine acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and result in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorobenzyl)hydrazine
- (4-Chlorobenzyl)amine
- (4-Chlorobenzyl)alcohol
Uniqueness
(4-Chlorobenzyl)hydrazine acetate is unique due to the presence of both the hydrazine and acetate functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The acetate group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C9H13ClN2O2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
acetic acid;(4-chlorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H9ClN2.C2H4O2/c8-7-3-1-6(2-4-7)5-10-9;1-2(3)4/h1-4,10H,5,9H2;1H3,(H,3,4) |
Clé InChI |
INYAWQDAJXWQRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=CC=C1CNN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


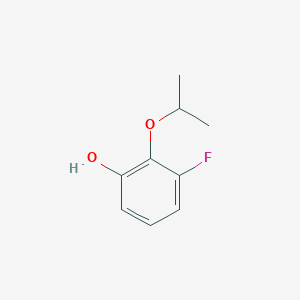
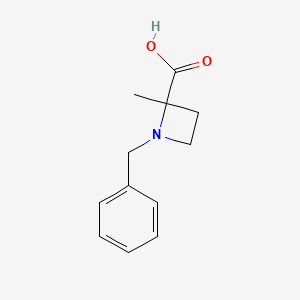
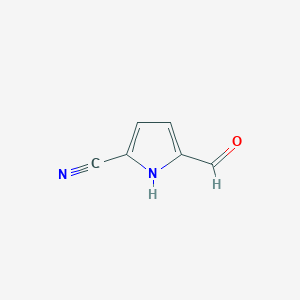
![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)
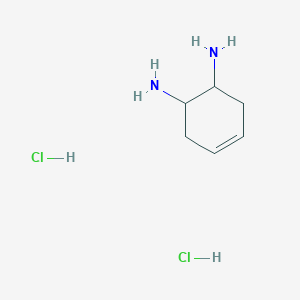
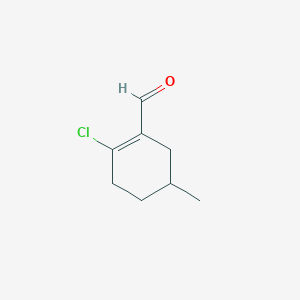
![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)

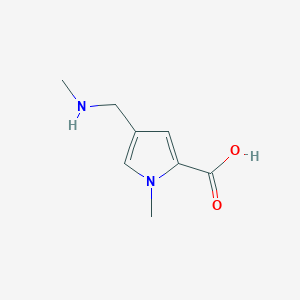

![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)
